![molecular formula C23H16O5 B2590959 4-oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate CAS No. 136053-88-8](/img/structure/B2590959.png)
4-oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate
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Description
“4-oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate” is a chemical compound with the molecular formula C23H16O5 . It is a member of the chromenes, a class of chemical compounds that contain a benzopyran moiety .
Molecular Structure Analysis
The molecular structure of “4-oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate” consists of a chromene ring attached to a phenyl ring and a methoxybenzoate group . The exact 3D conformer and other structural details can be found in databases like PubChem .Physical And Chemical Properties Analysis
The compound has a molecular weight of 372.4 g/mol . Other computed properties include a XLogP3-AA value of 4.6, a topological polar surface area of 61.8 Ų, and a complexity of 598 . More detailed physical and chemical properties may be available in specialized chemical databases .Scientific Research Applications
Antimicrobial Potential
- Researchers explore its antibacterial and antifungal effects. It could be a valuable lead compound for developing novel antimicrobial agents. Docking simulations against specific enzymes provide insights into its mode of action .
Fungicidal Activity
- Derivatives of this compound have demonstrated fungicidal activity against pathogens like Sclerotinia sclerotiorum. For instance, the 3′-ferulic ester derivative exhibited better fungicidal activity than the original hydroxyl derivative .
properties
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O5/c1-26-17-9-7-16(8-10-17)23(25)28-18-11-12-19-21(13-18)27-14-20(22(19)24)15-5-3-2-4-6-15/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPXGURKBHEERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate |
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